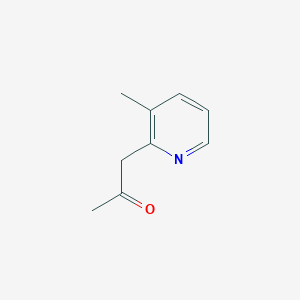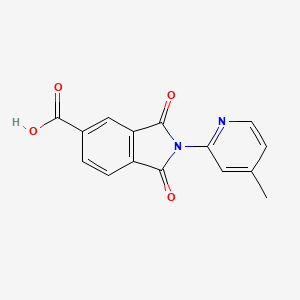
2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPI-0479605 and belongs to the family of isoindoline-1,3-dione derivatives. The aim of
Scientific Research Applications
Anti-Fibrosis Activity
The synthesis of novel heterocyclic compounds often involves the pyrimidine moiety, which serves as a privileged structure in medicinal chemistry. Researchers have designed and synthesized a series of 2-(pyridin-2-yl) pyrimidine derivatives . These compounds were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). Notably, some of these derivatives demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone and Bipy55′DC . Further studies revealed that compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic agents.
Imidate Synthesis
The compound’s structure contains a pyridine ring, which can be modified to form N-(pyridin-2-yl)imidates . These imidates have been synthesized and characterized using NMR and HRMS spectroscopies. Researchers have explored their applications in various chemical reactions .
Suzuki–Miyaura Coupling
The pyridine-2-yl moiety can serve as a valuable building block in Suzuki–Miyaura cross-coupling reactions . This transition metal-catalyzed process is widely used for carbon–carbon bond formation. The mild reaction conditions and functional group tolerance make it a versatile tool in organic synthesis .
Antimicrobial Properties
Pyrimidine derivatives, including those containing pyridine-2-yl substituents, have shown antimicrobial activity. Researchers have explored their potential as agents against bacteria, fungi, and other pathogens .
properties
IUPAC Name |
2-(4-methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-8-4-5-16-12(6-8)17-13(18)10-3-2-9(15(20)21)7-11(10)14(17)19/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPCDKMKCSWYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350038 | |
| Record name | 2-(4-Methylpyridin-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid | |
CAS RN |
328549-49-1 | |
| Record name | 2-(4-Methylpyridin-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



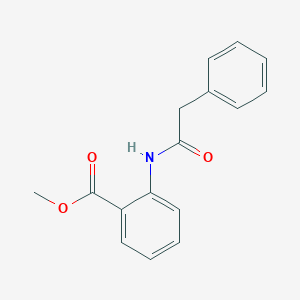
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid](/img/structure/B3022959.png)
![5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3022960.png)
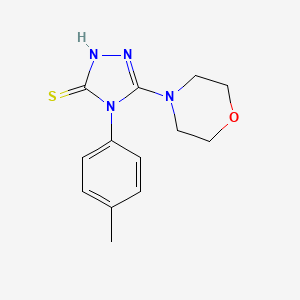
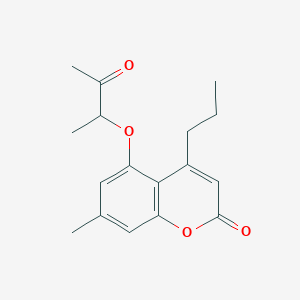
![3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B3022964.png)
![2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3022967.png)
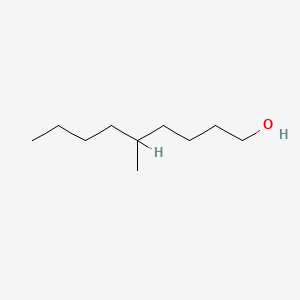

![7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3022976.png)
